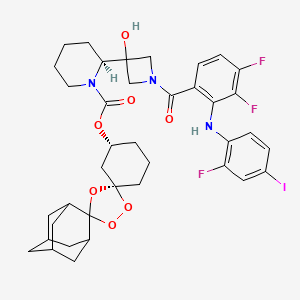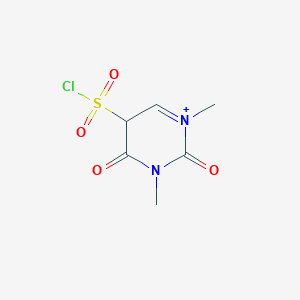
Anti-inflammatory agent 75
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anti-inflammatory agent 75 is a compound known for its potent anti-inflammatory properties. It is part of a broader class of nonsteroidal anti-inflammatory drugs (NSAIDs) that work by inhibiting the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Anti-inflammatory agent 75 typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1-(2-aminophenyl)ethenone with pentane-2,4-dione using catalysts such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate at elevated temperatures . This reaction yields 1-(2,4-dimethylquinoline-3-yl)ethenone, a key intermediate in the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of eco-friendly and reusable catalysts is becoming increasingly common to meet environmental regulations and reduce production costs .
化学反应分析
Types of Reactions
Anti-inflammatory agent 75 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinoline derivatives, while reduction can produce various hydroquinoline compounds .
科学研究应用
Anti-inflammatory agent 75 has a wide range of scientific research applications:
作用机制
The mechanism of action of Anti-inflammatory agent 75 involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby decreasing inflammation and pain . The molecular targets include the active sites of COX enzymes, and the pathways involved are primarily related to the inflammatory response .
相似化合物的比较
Similar Compounds
Similar compounds to Anti-inflammatory agent 75 include other NSAIDs such as ibuprofen, aspirin, and naproxen . These compounds share a common mechanism of action but differ in their chemical structures and specific pharmacological properties.
Uniqueness
What sets this compound apart from other NSAIDs is its unique chemical structure, which allows for more selective inhibition of COX-2 over COX-1. This selectivity reduces the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs .
属性
分子式 |
C15H14O3 |
|---|---|
分子量 |
242.27 g/mol |
IUPAC 名称 |
(2Z)-6,6-dimethyl-2-phenacylidenepyran-3-one |
InChI |
InChI=1S/C15H14O3/c1-15(2)9-8-12(16)14(18-15)10-13(17)11-6-4-3-5-7-11/h3-10H,1-2H3/b14-10- |
InChI 键 |
KNUHVWGTNHBMLV-UVTDQMKNSA-N |
手性 SMILES |
CC1(C=CC(=O)/C(=C/C(=O)C2=CC=CC=C2)/O1)C |
规范 SMILES |
CC1(C=CC(=O)C(=CC(=O)C2=CC=CC=C2)O1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Tetrasodium;2-[[4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate](/img/structure/B12372158.png)


![4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12372174.png)





![Cyano(6-methoxynaphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate](/img/structure/B12372208.png)

